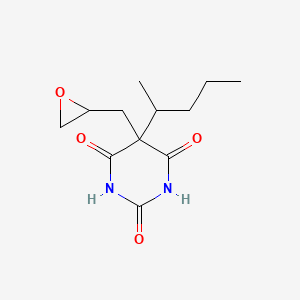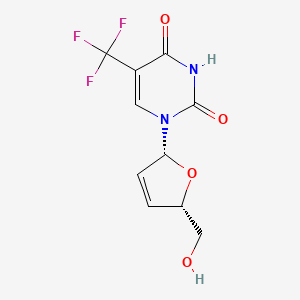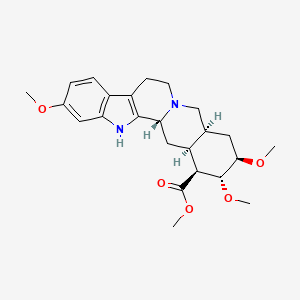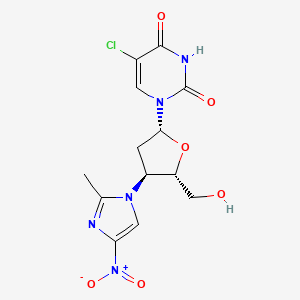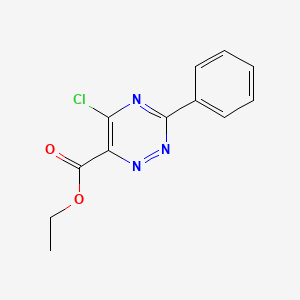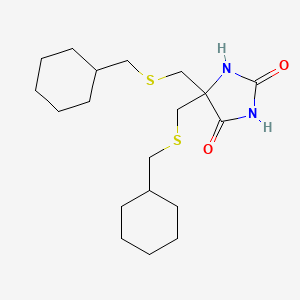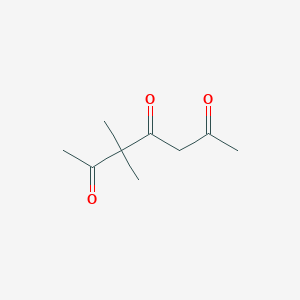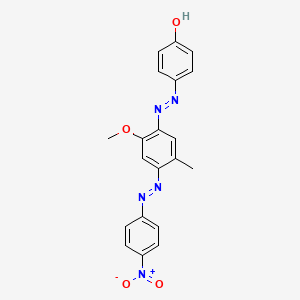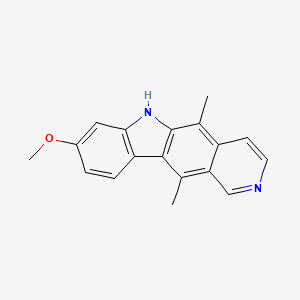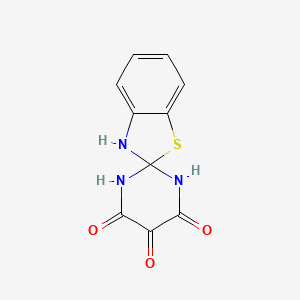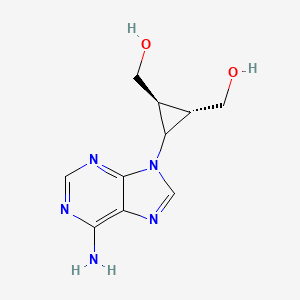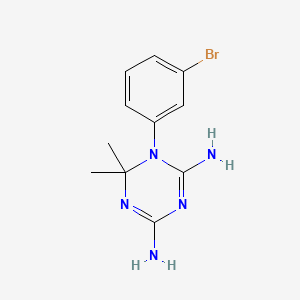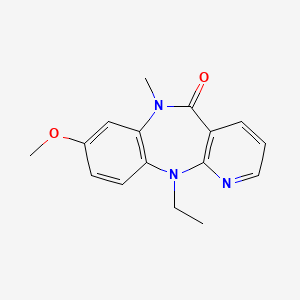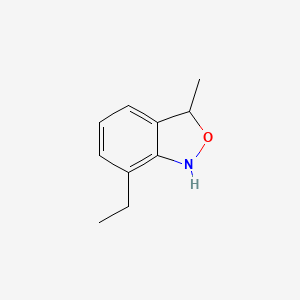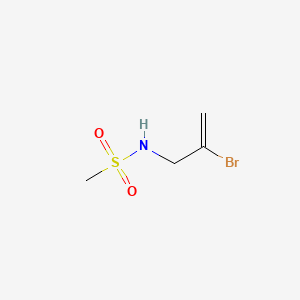
Methanesulfonamide, N-(2-bromoallyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(2-bromoallyl)- is an organosulfur compound with the molecular formula C4H8BrNO2S. It is a derivative of methanesulfonamide, where the hydrogen atom on the nitrogen is replaced by a 2-bromoallyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanesulfonamide, N-(2-bromoallyl)- can be synthesized through the reaction of methanesulfonamide with 2-bromoallyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
The process would likely involve optimization of reaction parameters to maximize yield and purity, along with purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination: Under basic conditions, the compound can undergo elimination to form an allyl sulfonamide.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Elimination: Formation of allyl sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or sulfides.
Applications De Recherche Scientifique
Methanesulfonamide, N-(2-bromoallyl)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable sulfonamide linkages.
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(2-bromoallyl)- involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The 2-bromoallyl group can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications that affect their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide: The parent compound without the 2-bromoallyl group.
N-(2-Chloroallyl)methanesulfonamide: Similar structure with a chlorine atom instead of bromine.
N-(2-Iodoallyl)methanesulfonamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
Methanesulfonamide, N-(2-bromoallyl)- is unique due to the presence of the 2-bromoallyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific chemical reactions that are not possible with chlorine or iodine, making it a valuable compound for targeted applications in synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
102280-88-6 |
|---|---|
Formule moléculaire |
C4H8BrNO2S |
Poids moléculaire |
214.08 g/mol |
Nom IUPAC |
N-(2-bromoprop-2-enyl)methanesulfonamide |
InChI |
InChI=1S/C4H8BrNO2S/c1-4(5)3-6-9(2,7)8/h6H,1,3H2,2H3 |
Clé InChI |
DJALIWHBNKIYSN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NCC(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


